molecular formula C20H20ClNO3 B8682772 Tert-butyl{2-[(4-aminophenyl)ethynyl]-4-chlorophenoxy}acetate

Tert-butyl{2-[(4-aminophenyl)ethynyl]-4-chlorophenoxy}acetate

Cat. No. B8682772
M. Wt: 357.8 g/mol
InChI Key: IGWMJMDUSJBMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl{2-[(4-aminophenyl)ethynyl]-4-chlorophenoxy}acetate is a useful research compound. Its molecular formula is C20H20ClNO3 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl{2-[(4-aminophenyl)ethynyl]-4-chlorophenoxy}acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl{2-[(4-aminophenyl)ethynyl]-4-chlorophenoxy}acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl{2-[(4-aminophenyl)ethynyl]-4-chlorophenoxy}acetate

Molecular Formula

C20H20ClNO3

Molecular Weight

357.8 g/mol

IUPAC Name

tert-butyl 2-[2-[2-(4-aminophenyl)ethynyl]-4-chlorophenoxy]acetate

InChI

InChI=1S/C20H20ClNO3/c1-20(2,3)25-19(23)13-24-18-11-8-16(21)12-15(18)7-4-14-5-9-17(22)10-6-14/h5-6,8-12H,13,22H2,1-3H3

InChI Key

IGWMJMDUSJBMAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)C#CC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester (Intermediate 3; 800 mg; 3.00 mmol), 4-iodoaniline (788 mg; 3.60 mmol) and dichlorobis(triphenylphosphine)palladium(II) (526 mg; 0.75 mmol) in anhydrous THF (20 mL) was treated with cuprous iodide (29 mg; 0.15 mmol), then the mixture was degassed with N2 for 10 minutes, then treated with triethylamine (5.0 ml; 36 mmol). The mixture was stirred for 18 hours at RT, then EtOAc and water were added, the phases separated and the organic phase was dried over MgSO4 and concentrated under reduced pressure. The resulting residue was purified by flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc to give the title compound.
Name
(4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
788 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
526 mg
Type
catalyst
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
29 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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